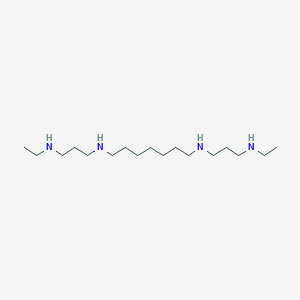

N,N'-Bis(3-(ethylamino)propyl)-1,7-heptanediamine

Description

N,N'-Bis(3-(ethylamino)propyl)-1,7-heptanediamine (BEPH), also referred to as Compound 28,314 in certain studies, is a synthetic polyamine analogue with a linear heptanediamine backbone substituted with ethylamino propyl groups at both terminals . Its antineoplastic activity stems from polyamine antagonism, disrupting cellular polyamine metabolism critical for tumor proliferation. BEPH inhibits HeLa cell growth with an IC50 of 0.25 μM and demonstrates potent antitumor effects in murine L1210 leukemia models, achieving 100% cure rates when combined with polyamine oxidase (PAO) inhibitors like N,N'-bis-2,3-butadienylputrescine . Remarkably, BEPH induces tumor-specific T-cell immunity, as evidenced by splenocytes from cured mice lysing L1210 cells in vitro and in vivo . This immunomodulatory mechanism distinguishes BEPH from traditional cytotoxic agents. Additionally, BEPH synergizes with vinca alkaloids, antibiotics, and platinum-based drugs, enhancing efficacy against leukemia, lymphoma, and solid tumors like ovarian cancer and testis teratocarcinoma .

Properties

CAS No. |

132004-62-7 |

|---|---|

Molecular Formula |

C17H40N4 |

Molecular Weight |

300.5 g/mol |

IUPAC Name |

N,N'-bis[3-(ethylamino)propyl]heptane-1,7-diamine |

InChI |

InChI=1S/C17H40N4/c1-3-18-14-10-16-20-12-8-6-5-7-9-13-21-17-11-15-19-4-2/h18-21H,3-17H2,1-2H3 |

InChI Key |

WIOJAQYPAPCEMC-UHFFFAOYSA-N |

SMILES |

CCNCCCNCCCCCCCNCCCNCC |

Canonical SMILES |

CCNCCCNCCCCCCCNCCCNCC |

Other CAS No. |

134716-19-1 132004-62-7 |

Synonyms |

3-BEPH BEPH-3 N,N'-bis(3-(ethylamino)propyl)-1,7-heptanediamine |

Origin of Product |

United States |

Preparation Methods

Stepwise Alkylation of 1,5,13,17-Tetraazaheptadecane

The most cited method involves alkylation of 1,5,13,17-tetraazaheptadecane tetrahydrochloride (1) with ethylating agents:

Boc-Protection of Primary Amines

-

Reagents : 1,5,13,17-Tetraazaheptadecane tetrahydrochloride (1 eq), di-tert-butyl dicarbonate (4.4 eq), sodium hydroxide (4.4 eq), THF/H₂O (2:1 v/v).

-

Procedure : The tetraamine is dissolved in aqueous NaOH, and Boc₂O in THF is added dropwise at 0°C. After stirring for 3 hours, the mixture is extracted with ethyl acetate and dried over MgSO₄.

-

Yield : 85–90% of 1,5,13,17-tetra(t-butoxycarbonyl)-1,5,13,17-tetraazaheptadecane (2).

Ethylation of Secondary Amines

-

Reagents : Boc-protected tetraamine (1 eq), iodoethane (2.2 eq), potassium t-butoxide (2.2 eq), DMF.

-

Procedure : The Boc-protected amine is alkylated with iodoethane in DMF at 0°C for 4 hours, followed by warming to room temperature overnight. Solvent removal and aqueous workup yield the ethylated intermediate (3).

Deprotection of Boc Groups

One-Pot Reductive Amination

An alternative approach employs reductive amination of 1,7-diaminoheptane with 3-ethylaminopropionaldehyde:

-

Reagents : 1,7-Diaminoheptane (1 eq), 3-ethylaminopropionaldehyde (2 eq), NaBH₃CN (2 eq), methanol.

-

Procedure : The diamine and aldehyde are refluxed in methanol with NaBH₃CN for 24 hours. The mixture is concentrated and purified via column chromatography (SiO₂, CH₂Cl₂/MeOH/NH₄OH 90:9:1).

Critical Analysis of Synthetic Methods

Solvent and Base Optimization

Challenges in Purification

-

Hydroscopicity : The free base absorbs moisture rapidly, necessitating storage under argon.

-

Chromatography : Silica gel chromatography with basic eluents (NH₄OH/MeOH) resolves N-ethylated byproducts.

Scalability and Industrial Relevance

The stepwise alkylation method is preferred for gram-scale synthesis due to reproducible yields (>75%) and straightforward purification. However, the one-pot reductive amination offers shorter reaction times at the expense of lower yields .

Chemical Reactions Analysis

Types of Reactions

Diphenylberyllium undergoes several types of chemical reactions, including:

Oxidation: Reacts with oxygen to form beryllium oxide and biphenyl.

Substitution: Can undergo substitution reactions with various nucleophiles, replacing one or both phenyl groups.

Coordination: Forms complexes with ligands such as ethers and amines.

Common Reagents and Conditions

Common reagents used in reactions with diphenylberyllium include oxygen, halogens, and nucleophiles such as amines and phosphines. Reactions are typically carried out under inert atmospheres to prevent unwanted oxidation .

Major Products

Major products formed from reactions with diphenylberyllium include beryllium oxide, biphenyl, and various substituted beryllium compounds .

Scientific Research Applications

Antineoplastic Therapy

N,N'-Bis(3-(ethylamino)propyl)-1,7-heptanediamine has shown promise when used in conjunction with various cytotoxic agents:

- Combination with Vinca Alkaloids : Studies indicate that when combined with vinblastine, this compound exhibits a synergistic effect against certain neoplastic diseases. This synergy allows for lower dosages of both agents, potentially reducing side effects while maintaining efficacy .

- Use with Platinum Coordination Complexes : The compound has been effective when administered alongside cisplatin for treating ovarian carcinoma and testicular teratoma .

- Antimetabolite Synergy : In conjunction with antimetabolites like AraC, it has demonstrated effectiveness in treating leukemia .

Preclinical Studies

Preclinical studies have evaluated the efficacy of this compound across various cancer models:

- L1210 Leukemia Model : In vivo studies using L1210 leukemia cells showed significant tumor suppression when treated with this compound combined with vinblastine .

- HeLa Cell Studies : In vitro studies on HeLa cells revealed dose-dependent responses, highlighting the compound's potential to enhance the effects of existing chemotherapeutic agents .

Safety and Toxicity Profile

While this compound has shown promising results, safety evaluations indicate potential adverse effects. Notable toxicities associated with polyamine analogues include gastrointestinal disturbances and neurological effects when administered systemically . Therefore, careful consideration of dosing and administration routes is essential.

Mechanism of Action

The mechanism of action of diphenylberyllium involves its ability to act as a Lewis acid, accepting electron pairs from donor molecules. This property allows it to form complexes with various ligands and participate in a range of chemical reactions. The molecular targets and pathways involved include coordination with oxygen, nitrogen, and phosphorus-containing ligands .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional distinctions between BEPH and other polyamine analogues:

Mechanistic Contrasts

- BEPH vs. MDL 27695: While both target polyamine metabolism, BEPH directly depletes intracellular polyamines and activates T-cell immunity, whereas MDL 27695 (a bis(benzyl)polyamine) inhibits polyamine biosynthesis and demonstrates antimalarial activity .

- BEPH vs. BE-3-3-3: BE-3-3-3, a spermine analogue with ethyl terminals, lacks BEPH's immunostimulatory properties. Its shorter backbone may reduce efficacy in penetrating solid tumors compared to BEPH's heptanediamine structure .

- BEPH vs. Platinum Complexes : Cisplatin and carboplatin, used in BEPH combination therapies, directly crosslink DNA, whereas BEPH operates via polyamine depletion and immune activation, minimizing overlapping toxicity .

Pharmacokinetic and Toxicity Profiles

- Its ethyl terminals balance solubility and membrane permeability, avoiding excessive hydrophobicity seen in MDL 27695 .

- MDL 27695 : High lipid solubility improves antimalarial uptake but may increase off-target toxicity in mammalian cells .

- BE-3-3-3: Limited data on pharmacokinetics; shorter backbone may reduce systemic exposure compared to BEPH .

Biological Activity

N,N'-Bis(3-(ethylamino)propyl)-1,7-heptanediamine is a compound of significant interest in the field of medicinal chemistry, particularly due to its structural similarity to naturally occurring polyamines. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Structure and Properties

This compound is a symmetrical polyamine analogue characterized by two ethylamino propyl groups attached to a heptanediamine backbone. Its molecular formula is C₁₃H₃₁N₃, and it has been studied for its ability to mimic the functions of natural polyamines, which are crucial in cellular growth and differentiation.

The biological activity of this compound is primarily linked to its interaction with cellular polyamine transport systems. Research indicates that this compound can be effectively transported into mammalian cells via the polyamine transport system, similar to natural polyamines like spermine and spermidine .

Inhibition of Polyamine Biosynthesis

Studies have shown that this compound can downregulate key enzymes involved in polyamine biosynthesis, such as ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMet-DC). This downregulation leads to reduced levels of endogenous polyamines, which can result in cytostatic or cytotoxic effects depending on the cell type .

Antitumor Activity

This compound has demonstrated promising antitumor activity in various cancer cell lines. For instance, it has been shown to inhibit the growth of non-small cell lung cancer cells (A549) significantly. The compound induces apoptosis through mechanisms involving increased polyamine catabolism and depletion of intracellular polyamine pools .

Table 1: Antitumor Activity in Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 10 | Induction of apoptosis |

| MCF7 | 15 | Downregulation of ODC |

| DU145 | 12 | Polyamine pool depletion |

Antiparasitic Effects

Beyond its antitumor properties, this compound has also shown efficacy against certain parasitic infections. It has been reported to inhibit the growth of Cryptosporidium parvum, suggesting potential applications in treating parasitic diseases .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

- Case Study 1 : In an in vivo model using A549 xenografts, treatment with this compound led to significant tumor regression and prolonged survival compared to control groups. The study noted a marked increase in SSAT (spermidine/spermine N1-acetyltransferase) activity, which is associated with enhanced polyamine degradation .

- Case Study 2 : A study investigating the effects on breast cancer cells indicated that this compound could activate apoptotic pathways through upregulation of c-Jun and c-Fos proteins, which are critical mediators in cell death signaling pathways .

Q & A

Q. What are the key safety considerations for handling N,N'-Bis(3-(ethylamino)propyl)-1,7-heptanediamine in laboratory settings?

- Methodological Answer :

- Hazard Identification : The compound may cause skin/eye irritation (Category 2/2A) based on structural analogs like N,N'-Bis(2-aminobenzal)ethylenediamine . Use PPE (gloves, goggles, lab coat) and ensure ventilation to minimize inhalation risks.

- Spill Management : Contain spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent environmental contamination .

- Storage : Store in a cool, dry place away from oxidizers, as polyamines can react exothermically under incompatible conditions .

Q. How can the purity and structural integrity of this compound be validated during synthesis?

Q. What are the critical physicochemical properties influencing its solubility and reactivity?

- Methodological Answer :

- Hydrogen Bonding : With 4 H-bond donors and acceptors, solubility in polar solvents (e.g., water, ethanol) is enhanced, but hydrophobic interactions may dominate in nonpolar media .

- Rotatable Bonds : 14 rotatable bonds suggest conformational flexibility, which may affect binding kinetics in biological systems .

Advanced Research Questions

Q. How do structural variations in polyamine analogs impact enzyme inhibition (e.g., polyamine oxidase)?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : The ethylamino and heptanediamine backbone may sterically hinder active-site binding compared to shorter-chain analogs like BE-3-4-3. Competitive inhibition assays (e.g., fluorometric PAO activity kits) can quantify IC₅₀ values .

- Kinetic Analysis : Use Michaelis-Menten kinetics with varying substrate concentrations to determine inhibition modality (competitive vs. noncompetitive) .

Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding patterns?

- Methodological Answer :

- X-ray Diffraction : Analyze C–H∙∙∙π interactions in guanidinium salts (e.g., bond lengths: 2.6–3.0 Å) to compare with computational models (DFT/MD simulations) .

- Data Reconciliation : Discrepancies in hydrogen-bond donor/acceptor roles (e.g., N–H∙∙∙O vs. C–H∙∙∙O) may arise from solvent effects (e.g., acetone disolvate in crystal lattices) .

Q. What experimental strategies mitigate batch-to-batch variability in large-scale synthesis?

- Methodological Answer :

- Process Optimization : Use controlled reductive amination (e.g., NaBH₄/EtOH) for stepwise amine addition, monitored via in situ FTIR for intermediate detection .

- Quality Control : Implement inline pH monitoring during neutralization steps to prevent undesired oligomerization .

Q. How do conflicting toxicity profiles (e.g., acute vs. chronic exposure) inform risk assessment?

- Methodological Answer :

- Contradiction Analysis : While no acute toxicity is reported for related polyamines, carcinogenicity (Category 2) in nitrosamine analogs necessitates chronic exposure studies (e.g., Ames test for mutagenicity) .

- Dose-Response Modeling : Use OECD Guideline 451 (rodent bioassays) to establish NOAEL/LOAEL thresholds for workplace safety protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.